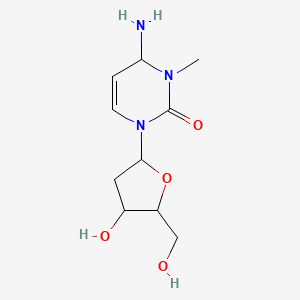
3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol is a complex organic compound featuring a pyrrolidine ring, a bromine atom, and a methoxy group attached to a phenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Phenolic derivatives with various substituents replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for understanding the interactions between halogenated phenols and biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of specialty chemicals.
作用机制
The mechanism by which 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring and the bromine atom can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
相似化合物的比较
Similar Compounds
3-((2S)Pyrrolidin-2-YL)-2-chloro-6-methoxyphenol: Similar structure but with a chlorine atom instead of bromine.
3-((2S)Pyrrolidin-2-YL)-2-fluoro-6-methoxyphenol: Similar structure but with a fluorine atom instead of bromine.
3-((2S)Pyrrolidin-2-YL)-2-iodo-6-methoxyphenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it distinct in its interactions and applications.
属性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC 名称 |
2-bromo-6-methoxy-3-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H14BrNO2/c1-15-9-5-4-7(10(12)11(9)14)8-3-2-6-13-8/h4-5,8,13-14H,2-3,6H2,1H3 |
InChI 键 |
YKHWMQVZZJBUQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C2CCCN2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)
![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)



![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)


![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)


